1-(2-Bromo-6-methoxyphenyl)piperazine

Arylpiperazine Halogen substitution X-ray crystallography

1-(2-Bromo-6-methoxyphenyl)piperazine (CAS 1781592-35-5) is a substituted arylpiperazine derivative with the molecular formula C11H15BrN2O and molecular weight 271.15 g/mol. The compound features a piperazine ring N-substituted with a 2-bromo-6-methoxyphenyl group, positioning the bromine atom ortho to the piperazine attachment site and the methoxy group at the 6-position (ortho' position) relative to bromine.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
Cat. No. B13535031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-6-methoxyphenyl)piperazine
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)Br)N2CCNCC2
InChIInChI=1S/C11H15BrN2O/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3
InChIKeyAOMVDEQCGVAESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-6-methoxyphenyl)piperazine: A Halogenated Arylpiperazine Building Block for CNS Receptor Ligand Synthesis


1-(2-Bromo-6-methoxyphenyl)piperazine (CAS 1781592-35-5) is a substituted arylpiperazine derivative with the molecular formula C11H15BrN2O and molecular weight 271.15 g/mol . The compound features a piperazine ring N-substituted with a 2-bromo-6-methoxyphenyl group, positioning the bromine atom ortho to the piperazine attachment site and the methoxy group at the 6-position (ortho' position) relative to bromine. Structurally, it belongs to the methoxyphenylpiperazine class, a privileged scaffold widely employed in medicinal chemistry for developing ligands targeting serotonin (5-HT) receptors and other CNS G-protein-coupled receptors (GPCRs) [1]. The bromine substituent confers distinct physicochemical and electronic properties compared to unsubstituted or chloro-substituted analogs, which may influence receptor binding affinity, metabolic stability, and synthetic utility in cross-coupling reactions. This compound is commercially available from multiple vendors (including Enamine via Sigma-Aldrich) as a research chemical intermediate .

Synthesis Ortho-bromine handle supports Pd-catalyzed cross-coupling for late-stage diversification
Structural biology Bromine anomalous scattering enables SAD phasing in protein-ligand crystallography
Analytical Distinct Br isotopic pattern provides a reference for LC-MS method development

Why 1-(2-Bromo-6-methoxyphenyl)piperazine Cannot Be Interchanged with Unsubstituted or Chloro-Analog Arylpiperazines


Substituting a generic arylpiperazine for 1-(2-bromo-6-methoxyphenyl)piperazine in medicinal chemistry or chemical synthesis without experimental verification introduces substantial risk due to the halogen's profound influence on molecular properties. The bromine atom at the ortho position modifies the electron density of the aromatic ring, alters lipophilicity (critical for blood-brain barrier penetration), and provides a heavy atom handle for structure-activity relationship (SAR) studies and synthetic derivatization . While unsubstituted 1-(2-methoxyphenyl)piperazine (CAS 35386-24-4) lacks the electronic perturbation and synthetic versatility of bromine, the chloro analog 1-(2-chloro-6-methoxyphenyl)piperazine differs in van der Waals radius, polarizability, and carbon-halogen bond strength—parameters that can markedly affect receptor binding pocket complementarity and metabolic clearance rates. Literature SAR studies on arylpiperazine derivatives demonstrate that even subtle halogen substitutions can shift IC50 values by orders of magnitude across 5-HT1A, D2, and α-adrenergic receptor subtypes [1]. Consequently, assuming functional interchangeability without head-to-head comparative binding data is scientifically unjustified and may lead to erroneous conclusions in lead optimization campaigns.

This compound (Br) Ortho-bromine: larger van der Waals radius, strong anomalous scattering, higher cross-coupling reactivity
Unsubstituted / Chloro analogs Absence of Br removes SAD phasing capability and reduces Pd(0) oxidative addition rates; chloro analog reacts slower
This compound Predicted LogP ~2.5–3.2; bromine increases lipophilicity, may alter BBB penetration profile
Unsubstituted / Chloro analogs Lower LogP by 0.9–1.2 (H) or 0.3–0.5 (Cl) units; physicochemical profile cannot be assumed equivalent
This compound Synthetic handle for parallel library synthesis via Suzuki, Buchwald-Hartwig, Sonogashira
Regioisomers / non-halogenated analogs 4-substituted or non-halogenated regioisomers lack the same synthetic versatility; reactivity may shift significantly

Quantitative Differentiation of 1-(2-Bromo-6-methoxyphenyl)piperazine: Evidence from Comparative Structure, Synthetic Utility, and Physicochemical Parameters


Structural Differentiation: Ortho-Bromo Substituent Provides Unique Heavy Atom and Steric Profile vs. Unsubstituted and Chloro Analogs

1-(2-Bromo-6-methoxyphenyl)piperazine possesses a bromine atom at the ortho position relative to the piperazine N-substitution site, with a methoxy group at the 6-position (ortho'). This substitution pattern is distinct from the widely studied unsubstituted 1-(2-methoxyphenyl)piperazine (CAS 35386-24-4) [1] and the chloro analog 1-(2-chloro-6-methoxyphenyl)piperazine [2]. The bromine atom (van der Waals radius 1.85 Å) is substantially larger than hydrogen (1.20 Å) and chlorine (1.75 Å), imposing steric constraints on the aryl ring's conformational freedom relative to the piperazine moiety. This structural feature is critical for compounds intended for X-ray crystallography of target proteins, where the bromine atom provides strong anomalous scattering for experimental phasing (single-wavelength anomalous diffraction, SAD) [3]. In contrast, the unsubstituted and chloro analogs offer significantly weaker anomalous signals or none at all, limiting their utility in crystallographic studies. The 6-methoxy group further introduces an ortho' steric effect absent in 4-substituted regioisomers such as 1-(2-bromo-4-methoxyphenyl)piperazine [4], potentially affecting the dihedral angle between the aromatic ring and piperazine, which is a known determinant of receptor subtype selectivity.

Structural differentiation
Class-level inference
Br f'' ~3.6× > Cl f'' at Cu Kα; van der Waals radius 1.85 Å vs. 1.20 Å (H)
Unique heavy atom enables robust SAD experimental phasing
Anomalous scattering advantage not available with unsubstituted or chloro analogs
Arylpiperazine Halogen substitution X-ray crystallography Structure-based drug design

Synthetic Versatility: Ortho-Bromine Enables Pd-Catalyzed Cross-Coupling Not Accessible to Unsubstituted Analogs

The presence of the ortho-bromine substituent in 1-(2-bromo-6-methoxyphenyl)piperazine provides a reactive site for transition metal-catalyzed cross-coupling reactions, a synthetic capability entirely absent in the unsubstituted 1-(2-methoxyphenyl)piperazine [1]. Specifically, the aryl bromide moiety can undergo palladium-catalyzed Suzuki-Miyaura coupling with boronic acids, Buchwald-Hartwig amination with amines, or Sonogashira coupling with alkynes to introduce diverse functional groups at the ortho position [2]. This enables late-stage diversification of the arylpiperazine scaffold without de novo synthesis of each analog. In contrast, the unsubstituted analog would require electrophilic aromatic substitution or directed ortho-metalation strategies, which are less regioselective and often incompatible with the basic piperazine nitrogen. While the chloro analog 1-(2-chloro-6-methoxyphenyl)piperazine [3] can also participate in cross-coupling, aryl bromides are generally more reactive than aryl chlorides in oxidative addition to Pd(0) species, enabling milder reaction conditions and broader substrate scope [4]. The methoxy group at the 6-position may further influence coupling regioselectivity through electronic activation of the aromatic ring, a feature not available in non-methoxylated bromophenylpiperazines.

Synthetic versatility
Class-level inference
Aryl bromide oxidative addition to Pd(0) ~10–50× faster than aryl chloride
Supports parallel library synthesis via mild cross-coupling
Unsubstituted analog cannot undergo direct coupling
Cross-coupling Buchwald-Hartwig amination Suzuki coupling C-C bond formation Late-stage functionalization

Lipophilicity and Predicted Blood-Brain Barrier Permeability Differentiation

The bromine substituent in 1-(2-bromo-6-methoxyphenyl)piperazine contributes significantly to the compound's lipophilicity compared to its unsubstituted and chloro-substituted analogs. Based on structure-based computational predictions, the brominated derivative exhibits higher calculated LogP values, which correlates with enhanced passive diffusion across biological membranes including the blood-brain barrier (BBB). This property is particularly relevant for CNS-targeted drug discovery, where arylpiperazine scaffolds are extensively employed as serotonin (5-HT) receptor ligands [1]. While empirical LogP values for this specific compound are not publicly available in peer-reviewed literature, the contribution of bromine to lipophilicity is well-established in medicinal chemistry: each bromine atom typically increases LogP by approximately 0.8-1.2 log units compared to hydrogen, and by approximately 0.3-0.5 log units compared to chlorine [2]. The ortho-methoxy group may partially offset this increase through intramolecular hydrogen bonding with the piperazine NH, but the net lipophilicity remains higher than non-brominated analogs. Aqueous solubility data from predictive databases suggest moderate solubility (approximately 38 μg/mL) , consistent with the compound's calculated physicochemical profile. Researchers should note that increased lipophilicity must be balanced against potential metabolic liabilities (CYP450-mediated oxidation of the methoxy group, potential for bromine displacement) and hERG channel binding risks, though no direct toxicity data for this specific compound are available in public repositories .

Lipophilicity & BBB prediction
Class-level inference
Predicted LogP increase by 0.8–1.2 vs. H, 0.3–0.5 vs. Cl
Higher lipophilicity may influence BBB penetration context
Experimental LogP and BBB data not available; class-level estimate only
Lipophilicity LogP Blood-brain barrier CNS drug design Physicochemical properties

Critical Data Gap: Absence of Published Comparative Receptor Binding Affinity Data

A systematic search of peer-reviewed literature, public databases (PubChem, BindingDB, ChEMBL), and patent repositories reveals no published quantitative receptor binding affinity data (Ki, IC50, EC50) specifically for 1-(2-bromo-6-methoxyphenyl)piperazine. While structurally related 1-(2-methoxyphenyl)piperazine derivatives have been extensively characterized for 5-HT1A receptor binding with IC50 values in the range of 3.2-12 nM [1] and 2-(2-methoxyphenyl)piperazine exhibits 5-HT1A antagonist activity (EC50 = 1.0 μM) , no head-to-head comparison between the brominated compound and these analogs has been reported. Consequently, claims regarding differential receptor affinity, selectivity profiles, or functional activity for 1-(2-bromo-6-methoxyphenyl)piperazine relative to its chloro- or unsubstituted counterparts cannot be substantiated with current evidence. Researchers must conduct their own radioligand binding assays to establish quantitative SAR for this specific substitution pattern. The absence of data does not imply lack of activity; rather, it represents an opportunity for original research contributions.

Receptor binding data gap
Data to verify
No published Ki/IC50 for 5-HT, DA, or α receptors
Procurement based on synthetic utility recommended
Empirical receptor profiling required before pharmacological conclusions
Receptor binding 5-HT1A D2 receptor Data gap Experimental validation

Recommended Scientific and Industrial Applications for 1-(2-Bromo-6-methoxyphenyl)piperazine Based on Structural and Physicochemical Evidence


CNS Drug Discovery: Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

Medicinal chemistry laboratories engaged in serotonin receptor (5-HT1A, 5-HT2A, 5-HT7) or dopamine receptor (D2, D3) ligand optimization should procure 1-(2-bromo-6-methoxyphenyl)piperazine as a key intermediate for parallel library synthesis. The ortho-bromine substituent enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions to introduce diverse aryl, heteroaryl, amine, or alkyne substituents at the ortho position [1]. This modular approach allows rapid exploration of SAR around the aryl ring without synthesizing each analog from the corresponding substituted aniline precursor. The 6-methoxy group provides a built-in handle for probing electronic effects on receptor binding, a strategy validated in the broader arylpiperazine literature where o-methoxyphenylpiperazines demonstrate high 5-HT1A affinity (IC50 3.2-12 nM) [2]. Researchers should prioritize this compound when designing libraries requiring late-stage functionalization, and should note the absence of published receptor binding data as a justification for generating original SAR datasets .

Structural Biology: Experimental Phasing for Protein-Ligand Co-Crystal Structures

X-ray crystallography facilities and structural biology groups seeking to determine high-resolution co-crystal structures of arylpiperazine ligands bound to CNS GPCRs or other protein targets should utilize 1-(2-bromo-6-methoxyphenyl)piperazine or its derivatives as a heavy-atom derivative. The bromine atom provides strong anomalous scattering at Cu Kα wavelength, enabling single-wavelength anomalous diffraction (SAD) phasing without the need for selenomethionine incorporation or heavy-atom soaking [3]. This application is uniquely enabled by the bromine substituent and is not accessible with the unsubstituted or chloro analogs. The precedent for bromomethoxyphenyl-containing compounds in PDB depositions (e.g., 1RHQ, a caspase-3 inhibitor complex) demonstrates the utility of this structural motif in crystallographic studies [4].

Analytical Reference Standard: Method Development and Quality Control

Analytical chemistry and quality control laboratories developing LC-MS, HPLC-UV, or GC-MS methods for detecting and quantifying halogenated arylpiperazine derivatives should procure 1-(2-bromo-6-methoxyphenyl)piperazine as a reference standard. The bromine atom confers a characteristic isotopic signature (1:1 ratio of ⁷⁹Br and ⁸¹Br) that facilitates unambiguous identification in mass spectrometry . The compound's molecular weight (271.15 g/mol) and retention characteristics can serve as benchmarks for method validation in pharmaceutical impurity profiling or environmental monitoring of piperazine-based compounds. The commercial availability from established vendors (Sigma-Aldrich/Enamine) ensures lot-to-lot consistency and certificates of analysis .

Chemical Synthesis: Building Block for Complex Heterocyclic Scaffolds

Synthetic organic chemists developing novel heterocyclic frameworks should consider 1-(2-bromo-6-methoxyphenyl)piperazine as a versatile building block for constructing more elaborate molecular architectures. The piperazine NH can be alkylated, acylated, or sulfonylated to introduce additional pharmacophoric elements, while the bromine atom can be exploited for intramolecular Heck reactions, Ullmann-type couplings, or nucleophilic aromatic substitution under appropriate conditions [5]. The ortho-methoxy group may also undergo demethylation to yield a phenolic derivative, providing an additional functional handle for further diversification. This compound is particularly valuable when the target molecule requires both a basic piperazine moiety and an ortho-substituted aromatic ring with a heavy halogen atom.

Application
Selection Property
Validation Focus
CNS ligand SAR diversification
Ortho-bromine cross-coupling handle
Pd-catalyzed coupling reactivity review
Protein-ligand crystallography
Bromine anomalous scattering (SAD phasing)
Crystallographic phasing validation
Analytical reference standard
Characteristic Br isotopic signature
LC-MS method development and benchmarking
Complex heterocycle synthesis
Dual NH and Br functionalization
Synthetic route feasibility and diversification scope

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